3-Methoxy-5-(1h-1,2,4-triazol-1-yl)aniline
Overview
Description
3-Methoxy-5-(1h-1,2,4-triazol-1-yl)aniline is a useful research compound. Its molecular formula is C9H10N4O and its molecular weight is 190.20. The purity is usually 95%.
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Scientific Research Applications
Microtubule-Binding Agents
- Application: Triazole analogs of combretastatin A-4, including derivatives of 3-Methoxy-5-(1H-1,2,4-triazol-1-yl)aniline, have been synthesized and studied for their potential as microtubule-binding agents. Certain compounds displayed significant cytotoxicity and tubulin inhibition, indicating potential applications in cancer therapy.
- Source: Odlo et al., 2010.
Thermal Stability in Energetic Materials
- Application: The thermal stability of 1,2,4-triazoles, including this compound derivatives, has been evaluated for potential use in propellants and explosives, particularly in rocket fuels. Their thermal decomposition mechanisms were analyzed using pulsed photoacoustic pyrolysis techniques.
- Source: Rao et al., 2016.
Synthesis Methods
- Application: this compound derivatives have been synthesized using microwave-assisted methods. These methods enhance the efficiency and speed of producing such compounds, which can have various applications in chemical and pharmaceutical research.
- Source: Kahveci et al., 2008.
Photoluminescent Copper(I) Complexes
- Application: Heteroleptic copper(I) complexes incorporating amido-triazole ligands, like 3-Methoxy-5-(1H-1,2,3-triazol-1-yl)aniline, exhibit photoluminescence. These complexes could have applications in materials science, particularly in the development of photoluminescent materials.
- Source: Manbeck et al., 2011.
Anticancer Agents
- Application: Some triazole derivatives, including those based on this compound, have been evaluated for their potential as anticancer agents. They showed promising cytotoxic activity against various cancer cell lines, suggesting their possible use in developing new cancer treatments.
- Source: Odlo et al., 2008.
Future Directions
The future directions for “3-Methoxy-5-(1h-1,2,4-triazol-1-yl)aniline” could involve further investigations on this scaffold to harness its optimum antibacterial potential. Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .
Mechanism of Action
Target of Action
The primary target of 3-Methoxy-5-(1h-1,2,4-triazol-1-yl)aniline and similar 1,2,4-triazole derivatives is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes.
Mode of Action
The nitrogen atoms of the 1,2,4-triazole ring in the compound bind to the iron in the heme moiety of the CYP-450 enzyme, which is a component of the aromatase enzyme . The phenyl moieties have a key interaction in the active site of the enzyme . This interaction inhibits the enzyme’s activity, thereby affecting the synthesis of estrogens.
Result of Action
The inhibition of the aromatase enzyme by this compound can lead to a decrease in estrogen levels. This can have various molecular and cellular effects, particularly in conditions where estrogen plays a significant role, such as certain types of cancer .
Properties
IUPAC Name |
3-methoxy-5-(1,2,4-triazol-1-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-14-9-3-7(10)2-8(4-9)13-6-11-5-12-13/h2-6H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPACUYIQSQIXCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C=NC=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501245711 | |
Record name | 3-Methoxy-5-(1H-1,2,4-triazol-1-yl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501245711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220630-56-7 | |
Record name | 3-Methoxy-5-(1H-1,2,4-triazol-1-yl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220630-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-5-(1H-1,2,4-triazol-1-yl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501245711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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